4-[[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide
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Overview
Description
4-[[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide typically involves multiple steps:
Formation of the N-(4-fluorophenyl)sulfonyl-4-methylaniline intermediate: This step involves the sulfonylation of 4-methylaniline with 4-fluorobenzenesulfonyl chloride under basic conditions.
Acetylation: The intermediate is then acetylated using acetic anhydride to form the N-(4-fluorophenyl)sulfonyl-4-methylanilinoacetyl intermediate.
Coupling with 4-aminobenzamide: The final step involves coupling the acetylated intermediate with 4-aminobenzamide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4-[[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as a precursor in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of 4-[[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)benzamide
- N-(4-fluorophenyl)sulfonyl-4-methylaniline
- 4-aminobenzamide
Uniqueness
4-[[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and fluorophenyl groups enhances its potential for diverse applications compared to similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
4-[[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S/c1-15-2-10-19(11-3-15)26(31(29,30)20-12-6-17(23)7-13-20)14-21(27)25-18-8-4-16(5-9-18)22(24)28/h2-13H,14H2,1H3,(H2,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKPSGGVUORHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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